molecular formula C21H16O2 B182816 1-(4-Phenoxyphenyl)-3-phenyl-2-propen-1-one CAS No. 6317-81-3

1-(4-Phenoxyphenyl)-3-phenyl-2-propen-1-one

Cat. No. B182816
CAS RN: 6317-81-3
M. Wt: 300.3 g/mol
InChI Key: QZENWWUJBKYHFS-LFIBNONCSA-N
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Description

1-(4-Phenoxyphenyl)-3-phenyl-2-propen-1-one, also known as PPP, is a chemical compound that belongs to the class of chalcones. Chalcones are natural compounds that have been found to exhibit various biological activities, including anti-inflammatory, antioxidant, and anticancer properties. PPP has been of great interest to the scientific community due to its potential applications in drug discovery and development.

Mechanism Of Action

The mechanism of action of 1-(4-Phenoxyphenyl)-3-phenyl-2-propen-1-one is not fully understood, but it has been suggested that it may act through multiple pathways. 1-(4-Phenoxyphenyl)-3-phenyl-2-propen-1-one has been shown to inhibit the activity of various enzymes involved in the growth and proliferation of cancer cells, including tyrosine kinases and cyclooxygenase-2 (COX-2). It has also been found to induce apoptosis, or programmed cell death, in cancer cells.

Biochemical And Physiological Effects

1-(4-Phenoxyphenyl)-3-phenyl-2-propen-1-one has been found to exhibit various biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines, such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α), which are involved in the development of inflammatory diseases. 1-(4-Phenoxyphenyl)-3-phenyl-2-propen-1-one has also been found to increase the activity of antioxidant enzymes, such as superoxide dismutase (SOD) and catalase, which protect cells from oxidative damage.

Advantages And Limitations For Lab Experiments

1-(4-Phenoxyphenyl)-3-phenyl-2-propen-1-one has several advantages for lab experiments, including its low toxicity and high solubility in organic solvents. However, its low stability and susceptibility to degradation under acidic conditions can be a limitation for some experiments. Additionally, the synthesis of 1-(4-Phenoxyphenyl)-3-phenyl-2-propen-1-one can be challenging and time-consuming, which can limit its availability for research purposes.

Future Directions

There are several future directions for the research on 1-(4-Phenoxyphenyl)-3-phenyl-2-propen-1-one. One area of interest is the development of 1-(4-Phenoxyphenyl)-3-phenyl-2-propen-1-one-based drugs for the treatment of cancer and inflammatory diseases. Further studies are needed to elucidate the mechanism of action of 1-(4-Phenoxyphenyl)-3-phenyl-2-propen-1-one and to identify its molecular targets. Additionally, the synthesis of 1-(4-Phenoxyphenyl)-3-phenyl-2-propen-1-one and its derivatives can be optimized to improve their stability and efficacy. Finally, the development of new methods for the delivery of 1-(4-Phenoxyphenyl)-3-phenyl-2-propen-1-one to target tissues can enhance its therapeutic potential.

Scientific Research Applications

1-(4-Phenoxyphenyl)-3-phenyl-2-propen-1-one has been extensively studied for its potential applications in drug discovery and development. It has been found to exhibit various biological activities, including anti-inflammatory, antioxidant, and anticancer properties. 1-(4-Phenoxyphenyl)-3-phenyl-2-propen-1-one has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a promising candidate for the development of anticancer drugs.

properties

CAS RN

6317-81-3

Product Name

1-(4-Phenoxyphenyl)-3-phenyl-2-propen-1-one

Molecular Formula

C21H16O2

Molecular Weight

300.3 g/mol

IUPAC Name

(E)-1-(4-phenoxyphenyl)-3-phenylprop-2-en-1-one

InChI

InChI=1S/C21H16O2/c22-21(16-11-17-7-3-1-4-8-17)18-12-14-20(15-13-18)23-19-9-5-2-6-10-19/h1-16H/b16-11+

InChI Key

QZENWWUJBKYHFS-LFIBNONCSA-N

Isomeric SMILES

C1=CC=C(C=C1)/C=C/C(=O)C2=CC=C(C=C2)OC3=CC=CC=C3

SMILES

C1=CC=C(C=C1)C=CC(=O)C2=CC=C(C=C2)OC3=CC=CC=C3

Canonical SMILES

C1=CC=C(C=C1)C=CC(=O)C2=CC=C(C=C2)OC3=CC=CC=C3

Other CAS RN

6317-81-3

Origin of Product

United States

Synthesis routes and methods

Procedure details

By a procedure similar to that of example 1.59.1, starting from benzaldehyde and 4-phenoxyacetophenone, 1-(4-phenoxyphenyl)-3-phenylprop-2-en-1-one was obtained as yellowish solid.
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